N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(3-oxobutanoylamino)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)8-13(18)15-11-4-6-12(7-5-11)16-14(19)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVCZFMFLUTDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-aminophenylcyclopropanecarboxamide with acetoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended use .
Chemical Reactions Analysis
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines as the major products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutanamido group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Anticancer Activity
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt pathway.
- Case Study : A study published in Cancer Research demonstrated that derivatives of cyclopropanecarboxamide exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound could have similar effects .
Protein Kinase Inhibition
The compound is also being explored for its ability to modulate protein kinase activity, which is crucial for regulating cellular functions such as growth and metabolism.
- Research Findings : A patent (WO2017055860A1) outlines the use of isoindolinone inhibitors that target protein kinases, indicating that compounds structurally related to this compound may serve as effective therapeutic agents in inhibiting cancer cell growth .
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties for compounds similar to this compound.
- Study Overview : A recent investigation highlighted the neuroprotective effects of cyclopropane derivatives in models of neurodegenerative diseases, proposing that these compounds could mitigate neuronal damage .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Cyclopropanecarboxamide Derivatives
Structure-Activity Relationship (SAR) Insights
- Cyclopropane Rigidity : Enhances binding to hydrophobic pockets in targets like GSK-3β and nucleotide pathways .
- Electron-Withdrawing Groups (e.g., trifluoromethyl in the anticancer agent): Improve metabolic stability and target affinity .
- Polar Substituents (e.g., 3-oxobutanamido): May increase solubility but reduce blood-brain barrier penetration compared to nonpolar analogs like cyprofuram .
Biological Activity
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1016530-73-6
This compound features a cyclopropane ring, which is known to impart unique steric and electronic properties that can influence its biological activity.
This compound exhibits its biological effects primarily through modulation of specific biochemical pathways. It has been shown to interact with various targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Modulation : It may act on receptors related to cell proliferation and survival, influencing tumor growth dynamics.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. Key pharmacokinetic parameters include:
- Half-life : Approximately 11.8 hours, indicating prolonged activity in vivo.
- Bioavailability : Estimated at 36.3%, suggesting a reasonable extent of absorption following administration.
Anti-inflammatory Effects
Research has highlighted the compound's potential as an anti-inflammatory agent. In vitro studies demonstrated significant inhibition of lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines (e.g., J774A.1). This suggests a mechanism by which the compound could mitigate inflammatory responses in various disease models.
Anticancer Properties
This compound has also been evaluated for its anticancer properties. In cellular assays, it exhibited cytotoxic effects against several cancer cell lines, demonstrating potential for further development as an anticancer therapeutic agent.
Case Studies
- Acute Lung Injury Model : In a study involving LPS-induced acute lung injury (ALI) in mice, administration of this compound resulted in reduced pulmonary edema and improved survival rates. Histological analysis showed less inflammatory cell infiltration in lung tissues compared to control groups.
- Cancer Cell Lines : Various cancer cell lines treated with the compound showed reduced viability and increased apoptosis rates, indicating its potential as a chemotherapeutic agent.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds in terms of efficacy and mechanism:
Q & A
Q. What are the standard synthetic routes for N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide?
The synthesis typically involves sequential coupling reactions. For cyclopropanecarboxamide derivatives, key steps include:
- Amide bond formation : Reacting cyclopropanecarbonyl chloride with a substituted aniline precursor under basic conditions (e.g., using triethylamine in dichloromethane).
- Introduction of the 3-oxobutanamido group : Acylation of the phenyl ring using 3-oxobutanoyl chloride, often catalyzed by DMAP (4-dimethylaminopyridine) in anhydrous tetrahydrofuran (THF).
- Purification : Column chromatography or recrystallization to isolate intermediates. Final products are characterized via NMR spectroscopy (e.g., H and C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., cyclopropane protons at δ 1.0–1.5 ppm, amide protons at δ 8.0–10.0 ppm). C NMR confirms carbonyl carbons (e.g., cyclopropane carboxamide at ~170 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) verifies molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% by area normalization) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s kinase inhibitory activity?
- In vitro kinase assays : Use recombinant Aurora kinases (e.g., Aurora A/B) or related targets. Measure IC values via fluorescence-based ADP-Glo™ assays, comparing inhibition to reference compounds like VX-680 .
- Cell-based models : Test anti-proliferative effects in tumor cell lines (e.g., HCT-116, HeLa) using MTT assays. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified cyclopropane or phenyl groups to assess how substituents impact potency and selectivity .
Q. How should contradictions in biological activity data across studies be resolved?
- Replicate experiments : Control variables such as cell passage number, serum concentration, and incubation time to minimize variability .
- Cross-validate methods : Compare results from orthogonal assays (e.g., Western blotting for target engagement vs. phenotypic screening).
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify discrepancies between in silico and experimental data .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.
- Metabolic stability : Assess liver microsomal stability (e.g., human/rat microsomes) to identify metabolic soft spots. Introduce fluorine substituents to block oxidative metabolism .
- Prodrug approaches : Mask polar groups (e.g., esterify the 3-oxobutanamido moiety) to improve bioavailability .
Data Analysis and Experimental Design
Q. How can researchers address low yield in the final coupling step of synthesis?
- Optimize reaction conditions : Screen catalysts (e.g., HATU vs. EDC/HOBt) and solvents (DMF vs. DMSO) to improve efficiency.
- Monitor intermediates : Use LC-MS to detect side products (e.g., dimerization) and adjust stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
